Fortimicin -

Fortimicin

Catalog Number: EVT-10960499
CAS Number:
Molecular Formula: C17H35N5O6
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fortimicin is a broad-spectrum aminoglycoside antibiotic primarily derived from the fermentation process of the actinobacterium Micromonospora olivoasterospora. It is notable for its efficacy against a variety of Gram-negative bacteria, including strains resistant to other aminoglycosides. Fortimicin A and Fortimicin B are the two main variants, with Fortimicin A being the most studied due to its potent antimicrobial properties. The compound is classified under the aminoglycoside antibiotics, which are characterized by their amino sugar components linked to an aminocyclitol core.

Source and Classification

Fortimicin is produced naturally through fermentation by Micromonospora olivoasterospora, a soil-dwelling bacterium. This organism is part of the larger class of actinobacteria, known for their ability to produce a wide range of bioactive compounds, including antibiotics. The classification of Fortimicin falls under aminoglycoside antibiotics, which are typically used to treat serious infections caused by aerobic Gram-negative bacteria.

Synthesis Analysis

The synthesis of Fortimicin involves several chemical transformations starting from Oxytetracycline. A notable method includes:

  1. Bromination: Oxytetracycline is treated with N-bromosuccinimide in methanol to yield 11 α-bromo-6,12-hemiketal.
  2. Dehydration: The resultant compound undergoes dehydration using dehydrating agents like HZSM-5 or T-Aluminum Oxide to form 11 α-bromo-6-methine terramycin.
  3. Salt Formation: The bromo compound is then reacted with p-methylbenzenesulfonic acid to create a sulfonate salt.
  4. Debromination: This intermediate undergoes hydrogenation under chiral catalytic conditions to yield α-6-debrominate terramycin tosilate.
  5. Final Product Formation: The final step involves reacting the debrominated product in a hydrochloric acid medium to produce Fortimicin .
Molecular Structure Analysis

Fortimicin A has a complex molecular structure characterized by multiple amino sugar units attached to an aminocyclitol ring. Its molecular formula is C₁₈H₃₃N₅O₁₄S, and it has specific stereochemical configurations that are crucial for its biological activity. The structural analysis typically employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for detailed characterization .

Chemical Reactions Analysis

Fortimicin participates in various chemical reactions that are essential for its synthesis and modification:

  1. Bromination: Involves adding bromine atoms to specific positions on the Oxytetracycline molecule.
  2. Hydrogenation: This reaction reduces double bonds in the molecular structure, crucial for forming the active antibiotic.
  3. Salt Formation: The interaction with acids forms stable salts that enhance solubility and bioavailability.
  4. Dehydration Reactions: These reactions remove water molecules from intermediates, facilitating structural transformations necessary for generating active forms of Fortimicin .
Mechanism of Action

Fortimicin exerts its antibacterial effects primarily by binding to bacterial ribosomes, specifically the 30S subunit. This binding disrupts protein synthesis by causing misreading of messenger RNA, leading to the production of nonfunctional proteins. Additionally, it increases the permeability of bacterial cell membranes, allowing further entry of the antibiotic into bacterial cells, thereby enhancing its efficacy against resistant strains .

Physical and Chemical Properties Analysis

Fortimicin exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its ionic nature as an aminoglycoside.
  • Stability: Sensitive to heat and acidic conditions; stability can be enhanced through proper formulation.
  • Molecular Weight: Approximately 485 g/mol for Fortimicin A.
  • pH Sensitivity: The activity can vary significantly with changes in pH, necessitating careful formulation in pharmaceutical applications .
Applications

Fortimicin finds significant applications in both clinical and research settings:

  • Clinical Use: It is utilized as an antibiotic for treating severe infections caused by Gram-negative bacteria, particularly in cases where other antibiotics fail due to resistance.
  • Research Applications: Fortimicin serves as a model compound for studying antibiotic resistance mechanisms and developing new aminoglycoside derivatives with improved efficacy against resistant bacterial strains .
Introduction to Fortimicin as a Research Entity

Historical Discovery and Development Milestones

Fortimicin represents a significant class of aminoglycoside antibiotics discovered through targeted screening programs in the late 1970s. Initial research published in 1977 documented the isolation of Fortimicins A and B from Micromonospora olivasterospora strains, marking the first structural characterization of these pseudodisaccharide antibiotics featuring the novel aminocyclitol fortamine [6]. This foundational work established that Fortimicin A uniquely contained a glycyl amide modification absent in Fortimicin B. Subsequent development focused on structural derivatization to enhance therapeutic properties, leading to the identification of Fortimicin KE (later designated dactimicin), which incorporated an N-formimidoyl group that conferred improved resistance to enzymatic inactivation [5]. The chronology of congener discovery expanded with Fortimicins C and D in 1979, isolated from Micromonospora olivasterospora CS-26, further broadening the structural landscape of this antibiotic family [8].

Table 1: Historical Timeline of Fortimicin Discovery

YearMilestoneSignificance
1977Isolation of Fortimicins A and BFirst structural characterization of fortamine-containing pseudodisaccharides [6]
1979Discovery of Fortimicins C and DIdentification of congeners with varying amine modifications [8]
1980sDevelopment of dactimicin (N-formimidoyl Fortimicin A)Engineered derivative with enhanced enzymatic stability [5]
1989Biosynthetic pathway elucidationIdentification of common biosynthetic features across actinomycetes [2]

Taxonomic Origins and Biosynthetic Producers

Fortimicin biosynthesis occurs primarily within actinomycetes, with initial producers identified as Micromonospora olivasterospora (DSM 43868). This species generates a complex profile of fortimicin congeners, including Fortimicins A, B, AO, FU-10, KH, KR, KK1, KL1, and AP, as characterized through advanced HPLC-ESI-ion trap-mass spectrometry techniques [3]. Notably, biosynthetic capability extends beyond the Micromonospora genus. Research demonstrates that Streptomyces sannanensis possesses homologous enzymatic machinery capable of converting fortimicin precursors through analogous pathways, indicating evolutionary conservation of biosynthetic genes across taxonomic boundaries [2]. The core biosynthetic pathway involves specialized modifications, including a noncanonical flavin adenine dinucleotide (FAD)-dependent N-formimidoylation reaction catalyzed by enzymes such as Orf1. This enzyme mediates glycine-derived formimidoyl group addition through an unprecedented N–O–S enzyme-substrate linkage mechanism, enhancing resistance to aminoglycoside-modifying enzymes [5].

Table 2: Biosynthetic Producers and Congener Profiles

Producer OrganismFortimicin Congeners IdentifiedKey Enzymatic Features
Micromonospora olivasterospora DSM 43868Fortimicin A, B, AO, FU-10, KH, KR, KK1, KL1, AP [3]Glycosyltransferases, aminotransferases
Streptomyces sannanensisSannamycins (structurally analogous)Shared substrate specificity with Micromonospora enzymes [2]
Engineered Streptomyces avermitilisBD-12 (N-formimidoyl derivative)Heterologously expressed Orf1 formimidoyltransferase [5]

Initial Spectrum Characterization and Classification

Early antimicrobial profiling established Fortimicin A as a broad-spectrum agent with notable activity against clinically significant aerobic and facultatively anaerobic bacteria. Comparative studies demonstrated its potency paralleled amikacin, with minimum inhibitory concentrations (MICs) typically ranging between 0.5–4 μg/mL against Enterobacteriaceae species, Staphylococcus aureus, and Acinetobacter spp. [1]. A comprehensive collaborative study evaluating 11,840 clinical isolates confirmed this activity profile, though revealed critical gaps in coverage against Pseudomonas aeruginosa, streptococci, and anaerobic bacteria [1]. Fortimicin C exhibited enhanced potency, inhibiting Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Salmonella typhosa, and Serratia marcescens at MICs of 0.16–0.64 μg/mL [8].

Classification of fortimicins within the aminoglycoside family is defined by their distinct pseudodisaccharide architecture featuring the diamino cyclitol fortamine. This 1,4-diamine structure incorporates both N- and O-methyl groups and exhibits chiro stereochemistry, differentiating it from streptidine or 2-deoxystreptamine cores in classical aminoglycosides [6]. The fortamine moiety is glycosidically linked to 6-epi-purpurosamine B, forming the conserved scaffold that is variably modified at the C6' amine position (e.g., glycylation in Fortimicin A, formimidoylation in dactimicin) [6] [5].

Mechanism of Action and Resistance Profile: Fortimicins inhibit bacterial protein synthesis through 30S ribosomal subunit binding, evidenced by bactericidal activity and concentration-dependent killing kinetics [1]. Their clinical relevance is enhanced by resistance to numerous aminoglycoside-inactivating enzymes. Fortimicin A remains unaffected by aminoglycoside acetyltransferases (AAC)(2'), adenyltransferases (AAD)(4'), and phosphotransferases (APH)(3')-I that inactivate gentamicin and tobramycin. Crucially, the N-formimidoyl modification in derivatives like dactimicin confers additional stability against AAC(3)-I enzymes, which typically acetylate the C1 amine of fortimicin analogs [5] [8]. This enzymatic resistance stems from structural occlusion of modification sites rather than altered antibiotic permeation, as permeability mutants remain unaffected [1].

Table 3: Comparative Antibacterial Activity of Fortimicin Congeners

Bacterial SpeciesFortimicin A MIC (μg/mL)Fortimicin C MIC (μg/mL)Amikacin MIC (μg/mL)
Escherichia coli0.78–3.120.16–0.320.78–3.12
Staphylococcus aureus0.39–1.560.32–0.640.78–3.12
Klebsiella pneumoniae0.78–3.120.16–0.320.39–1.56
Serratia marcescens1.56–6.250.32–0.641.56–6.25
Pseudomonas aeruginosa>50>503.12–12.5
Streptococcus pyogenes>50>5012.5–50

Data compiled from [1] [8]

Properties

Product Name

Fortimicin

IUPAC Name

2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide

Molecular Formula

C17H35N5O6

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C17H35N5O6/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3

InChI Key

BIDUPMYXGFNAEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.